REACTION_CXSMILES
|
[C:1]1([C:6]([NH:8][NH:9][C:10]([NH:12][CH3:13])=[S:11])=O)[S:5][CH:4]=[CH:3][CH:2]=1.C([O-])(O)=O.[Na+].Cl>>[CH3:13][N:12]1[C:6]([C:1]2[S:5][CH:4]=[CH:3][CH:2]=2)=[N:8][NH:9][C:10]1=[S:11] |f:1.2|
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Name
|
|
Quantity
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7.1 g
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Type
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reactant
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Smiles
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C1(=CC=CS1)C(=O)NNC(=S)NC
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Name
|
|
Quantity
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330 mL
|
Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
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28 mL
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Type
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reactant
|
Smiles
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Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated to reflux
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Type
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TEMPERATURE
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Details
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After refluxing about 14 hours the reaction
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Duration
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14 h
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Type
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FILTRATION
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Details
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was filtered while hot and the filtrate
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Type
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TEMPERATURE
|
Details
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was then cooled in an ice bath
|
Type
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CUSTOM
|
Details
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gave a colorless precipitate which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
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Type
|
WASH
|
Details
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washed with a little cold H2O
|
Type
|
CUSTOM
|
Details
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dried by suction
|
Type
|
CUSTOM
|
Details
|
Crystallization from isopropanol
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Type
|
CUSTOM
|
Details
|
gave colorless spears
|
Name
|
|
Type
|
|
Smiles
|
CN1C(NN=C1C=1SC=CC1)=S
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |